
1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring methoxy and methoxyethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene typically involves the alkylation of 1-methoxy-4-methylbenzene with methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of hydroxylated benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-2-(1-methoxyethyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methoxyethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: Lacks the methoxyethyl group, resulting in different chemical and biological properties.
1-Ethyl-4-methoxybenzene: Features an ethyl group instead of a methoxyethyl group, affecting its reactivity and applications.
Properties
CAS No. |
61371-43-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methoxy-2-(1-methoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-11(13-4)10(7-8)9(2)12-3/h5-7,9H,1-4H3 |
InChI Key |
RKOBAHDNXWOYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


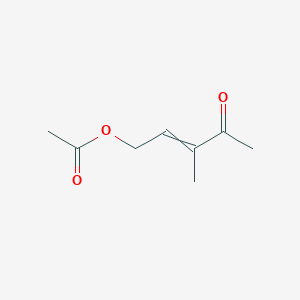
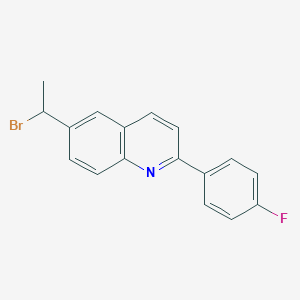
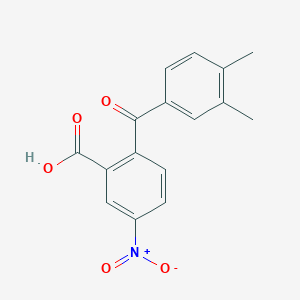
![1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine](/img/structure/B14567834.png)

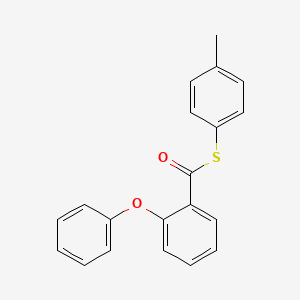

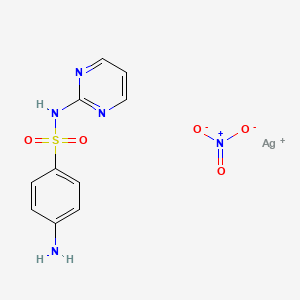
![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)

![Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane](/img/structure/B14567878.png)
![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)

